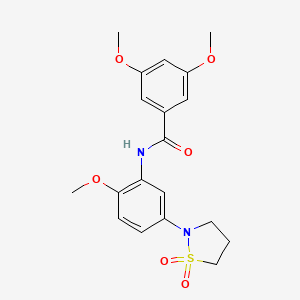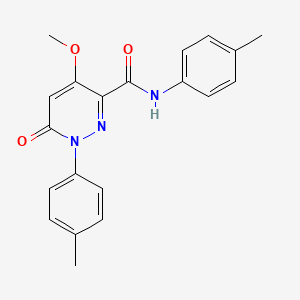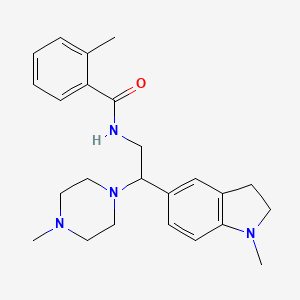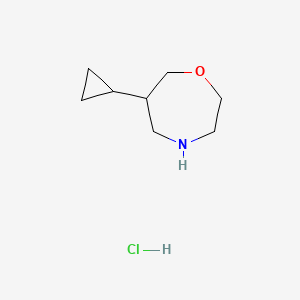![molecular formula C22H13BrF3N5O2S B2643171 3-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895641-05-1](/img/structure/B2643171.png)
3-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains several functional groups and rings, including a bromophenyl group, a trifluoromethyl group, a triazole ring, and a quinazolinone ring .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions under green chemistry conditions . For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized using lemon juice as an acidic catalyst . The trifluoromethyl group can be introduced to the molecule through various methods, such as treatment of carboxylic acids with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazole ring and a quinazolinone ring. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The trifluoromethyl group (-CF3) is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the reactivity of the compound and its interactions with other molecules.Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the physical and chemical properties of the compound, such as its acidity and basicity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Triazoloquinazoline derivatives have been synthesized and evaluated for various biological activities, including as H1-antihistaminic agents, antimicrobial agents, and adenosine receptor antagonists. For instance, Alagarsamy et al. (2008) synthesized a series of triazoloquinazolin-5-ones, demonstrating significant H1-antihistaminic activity in vivo, with one derivative showing comparable potency to chlorpheniramine maleate with less sedation (Alagarsamy, Shankar, & Murugesan, 2008). Similarly, Mood et al. (2022) synthesized substituted triazoloquinazolinylamino nicotinic acid esters and screened them for antibacterial activity, finding some compounds with excellent growth inhibition activity (Mood, Boda, & Guguloth, 2022).
Anticancer and Antimicrobial Properties
Research also explores the anticancer and antimicrobial properties of triazoloquinazoline derivatives. Reddy et al. (2015) designed and synthesized a series of triazoloquinoline derivatives as potential anticancer agents, with some showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015). Additionally, Pandey et al. (2009) synthesized and characterized novel quinazolinones fused with triazole and other rings, showing significant antibacterial and antifungal activities (Pandey, Singh, Singh, & Nizamuddin, 2009).
Direcciones Futuras
The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrF3N5O2S/c23-14-8-10-16(11-9-14)34(32,33)21-20-28-19(17-6-1-2-7-18(17)31(20)30-29-21)27-15-5-3-4-13(12-15)22(24,25)26/h1-12H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECCFNMRMYJXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)S(=O)(=O)C4=CC=C(C=C4)Br)NC5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrF3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide](/img/structure/B2643093.png)


![5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2643099.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2643101.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2643104.png)




